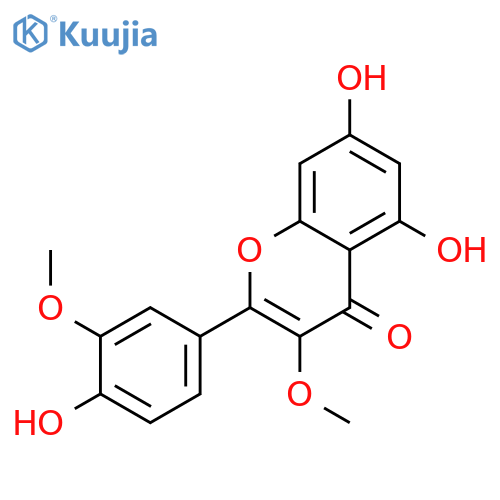Cas no 4382-17-6 (Quercetin 3,3'-dimethyl ether)

Quercetin 3,3'-dimethyl ether structure
商品名:Quercetin 3,3'-dimethyl ether
Quercetin 3,3'-dimethyl ether 化学的及び物理的性質
名前と識別子
-
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one
- 3,3'-dimethoxy-5,7,4'-trihydroxyflavone
- 3,3'-Dimethylquercetin
- 3,3'-Di-O-methylquercetin
- 4',5,7-trihydroxy-3,3'-dimethoxyflavone
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
- 5,7,4'-trihydroxy-3,3'-dimethoxyflavone
- AC1NSUVV
- Quercetin 3,3'-dimethyl ether
- Quercetin-3,3-dimethyl ether
- SureCN1252850
- 3,3'-Dimethoxyquercetin
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one
- J03N0KJ42I
- Quercetin-3,3'-dimethylether
- 3-O-methylisorhamnetin
- 3,3'-Dimethylquercetol
- Flavone, 4',5,7-trihydroxy-
- NS00094748
- Flavone, 4',5,7-trihydroxy-3,3'-dimethoxy-
- HY-N9135
- 4H-1-Benzoyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
- UNII-J03N0KJ42I
- 4H-1-Benzopyran-4-one,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one #
- NSC 254669
- CS-0158831
- 3,3'-O-DIMETHYLQUERCETIN
- E87214
- CHEBI:146138
- Q27280983
- Quercetin-3,3'-dimethyl ether
- 3,3'-O-dimethyl quercetin
- FMEHGPQTMOPUGM-UHFFFAOYSA-N
- NSC254669
- SCHEMBL1252850
- DTXSID60195941
- LMPK12112752
- AKOS040762258
- Flavone,5,7-trihydroxy-3,3'-dimethoxy-
- NSC-254669
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one
- CHEMBL511363
- 4382-17-6
- Flavone, 4,5,7-trihydroxy-3,3-dimethoxy-
- DS-011102
-
- インチ: 1S/C17H14O7/c1-22-12-5-8(3-4-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
- InChIKey: FMEHGPQTMOPUGM-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C(=C([H])C(=C2C(C(=C1C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 330.07392
- どういたいしつりょう: 330.07395278 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 517
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 330.29
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.6±0.1 g/cm3
- ふってん: 604.8±55.0 °C at 760 mmHg
- フラッシュポイント: 226.4±25.0 °C
- PSA: 105.45
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Quercetin 3,3'-dimethyl ether セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Quercetin 3,3'-dimethyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4875-1 mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 1mg |
¥2355.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4875-1mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 1mg |
¥ 3600 | 2024-07-19 | ||
| TargetMol Chemicals | TN4875-1 mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 98% | 1mg |
¥ 3,600 | 2023-07-10 | |
| TargetMol Chemicals | TN4875-1mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 1mg |
¥ 3600 | 2024-07-24 | ||
| MedChemExpress | HY-N9135-1mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 1mg |
¥1855 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q28860-5 mg |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxy-4H-chromen-4-one |
4382-17-6 | 5mg |
¥4640.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4875-1mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 1mg |
¥ 3600 | 2023-09-07 | ||
| MedChemExpress | HY-N9135-5mg |
Quercetin 3,3'-dimethyl ether |
4382-17-6 | 5mg |
¥4620 | 2024-07-20 |
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
